2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
Historical Development of Indeno[1,2-d]thiazole Derivatives
The indeno[1,2-d]thiazole scaffold emerged as a structurally unique heterocyclic system in the mid-20th century, with early synthetic efforts documented in the 1950s. Initial reports focused on 2-aminoindenothiazole derivatives, which demonstrated limited therapeutic potential until the 1980s, when Hisamitsu Pharmaceutical Co. patented novel indenothiazole derivatives with antiulcerative properties. These early compounds, such as those bearing 3,5-dimethoxybenzamido substituents, established the scaffold’s capacity for target engagement in gastrointestinal disorders through undefined mechanisms.
A resurgence of interest occurred in the 2020s, driven by the need for SARS-CoV-2 therapeutics. Researchers synthesized 8H-indeno[1,2-d]thiazole derivatives substituted with methoxy, butoxy, and chlorine groups, achieving sub-micromolar inhibition (IC50 = 1.28 μM) against the viral 3CL protease. Molecular docking studies revealed critical interactions between the indenothiazole core and protease active-site residues, validating its utility in rational drug design.
Table 1 : Key milestones in indeno[1,2-d]thiazole derivative development
Significance in Heterocyclic Medicinal Chemistry
The 8H-indeno[1,2-d]thiazole system combines two pharmacologically privileged motifs:
- Indene moiety : Provides planar aromaticity for π-π stacking with protein targets, as demonstrated in protease inhibition.
- Thiazole ring : Enhances metabolic stability compared to oxazole analogues while permitting hydrogen bonding through the sulfur and nitrogen atoms.
This hybrid structure exhibits improved pharmacokinetic properties over simpler thiazoles, with logP values typically between 2.5–4.0, balancing membrane permeability and aqueous solubility. The scaffold’s versatility is evidenced by its adaptation to diverse targets, including viral proteases, ulcerative pathways, and antioxidant systems.
Evolution of 2,4-Dichlorophenoxy Derivatives in Drug Discovery
The 2,4-dichlorophenoxy group has been extensively utilized in agrochemicals (e.g., 2,4-D herbicide) and pharmaceuticals due to:
- Electron-withdrawing effects : Chlorine atoms increase the phenoxy group’s acidity (pKa ~8.5), enhancing hydrogen-bond acceptor capacity.
- Lipophilicity : LogP contributions (+0.76 per Cl atom) improve blood-brain barrier penetration.
In the context of acetamide conjugates, 2,4-dichlorophenoxy derivatives show enhanced target affinity compared to mono-chlorinated analogues. For example, substitution at the 2- and 4-positions of phenoxyacetamides increased binding to fungal CYP51 by 12-fold in comparative studies. This pharmacophore’s integration into the indenothiazole system represents a strategic fusion of metabolic stability (thiazole) and target affinity (dichlorophenoxy).
Research Trajectory and Current Status
Recent advances in 8H-indeno[1,2-d]thiazole chemistry have focused on three areas:
- Synthetic methodology : Transition from classical cyclocondensation to microwave-assisted synthesis, reducing reaction times from 12 hours to <30 minutes.
- Structure-activity relationship (SAR) optimization : Systematic variation of substituents at positions 2 (acetamide), 5 (methoxy), and 8 (hydrogen) to modulate electronic and steric properties.
- Target diversification : Exploration beyond antiviral applications into oncology (e.g., kinase inhibition) and inflammation (COX-2 inhibition).
The specific compound 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide remains undercharacterized in public literature, but its structural features suggest dual potential as a protease inhibitor (via thiazole-indene interactions) and oxidative stress modulator (via phenoxy radical scavenging). Current research gaps include:
- Comprehensive DFT studies on the acetamide linker’s conformational flexibility
- In vivo pharmacokinetic profiling of halogenated indenothiazoles
- Proteomic analyses to identify off-target binding partners
Key Challenges :
- Balancing aqueous solubility (clogP ≈3.8 predicted) with cell permeability
- Mitigating potential CYP450 inhibition from the dichlorophenoxy group
- Addressing synthetic hurdles in scaling up indenothiazole ring formation
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-11-5-6-14(13(20)8-11)24-9-16(23)21-18-22-17-12-4-2-1-3-10(12)7-15(17)25-18/h1-6,8H,7,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGAHWGBRZJJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Indeno-Thiazole Core: : The indeno-thiazole core can be synthesized via the reaction of thiourea with 2-tosyloxy-1-indanone or 2-bromo-2,3-dihydroinden-1-one under basic conditions. This reaction forms the thiazole ring fused to the indene structure .
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Attachment of the Dichlorophenoxy Group: : The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable acylating agent, such as chloroacetyl chloride, to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with the indeno-thiazole amine to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or peracids.
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride.
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Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives of the acetamide.
Substitution Products: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indeno-thiazole moiety, which is known for its bioactivity. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities .
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs .
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to the presence of the dichlorophenoxy group, which is a common motif in many herbicidal compounds .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The indeno-thiazole moiety could interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Phenoxy Acetamide Class
The compound shares structural motifs with synthetic auxins and enzyme inhibitors:
- 2,4-Dichlorophenoxyacetic Acid (2,4-D): A classic herbicide. The target compound replaces 2,4-D’s carboxylic acid with an indeno-thiazol-2-yl acetamide, likely altering its mobility and receptor specificity .
- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Differs in the heterocyclic group (methylpyridine vs. indeno-thiazole), which may reduce steric hindrance and increase solubility compared to the target compound .
- DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide): Features a thiol-containing side chain instead of indeno-thiazole, suggesting divergent biological targets (e.g., enzyme inhibition vs. auxin mimicry) .
Thiazole-Based Acetamides
The indeno-thiazole core distinguishes it from other thiazole derivatives:
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Substitutes 2,4-dichlorophenoxy with a fluorophenyl group and uses a pyridyl-thiazole system. This compound targets bacterial enzymes (e.g., Mycobacterium tuberculosis PyrG), highlighting how heterocycle choice directs biological activity .
- Compound 13 (2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): Replaces the phenoxy group with a dichlorophenylamino moiety and incorporates coumarin.
Benzothiazole and Isoquinoline Derivatives
- N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) : Alkoxybenzothiazole derivatives with imidazole substituents exhibit anticonvulsant activity, underscoring the pharmacological versatility of the acetamide-thiazole scaffold .
- (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p): Incorporates a dihydroisoquinoline group, enhancing lipophilicity and CNS permeability compared to the target compound’s indeno-thiazole system .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a dichlorophenoxy group linked to an indeno-thiazole moiety through an acetamide functional group. This unique structural composition is believed to contribute to its biological efficacy.
Research indicates that the biological activity of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it binds effectively to the active site of COX-2, potentially leading to anti-inflammatory effects .
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Anticancer Activity
A series of studies have evaluated the anticancer properties of similar compounds within the indeno-thiazole class. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation. These studies often report varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has been highlighted in various studies. In vitro assays demonstrate its effectiveness in reducing pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a possible application in treating inflammatory diseases .
Case Studies
- Molecular Docking Studies : A study utilized molecular docking simulations to assess the binding affinity of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide with COX-2. Results indicated a favorable binding energy compared to other known inhibitors, suggesting its potential as a therapeutic agent against inflammation .
- In Vitro Antitumor Evaluation : Another investigation focused on the synthesis and evaluation of related indeno-thiazole derivatives for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
